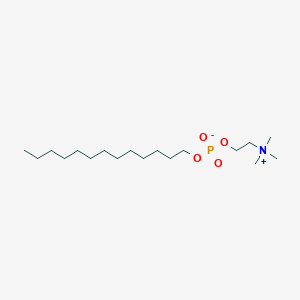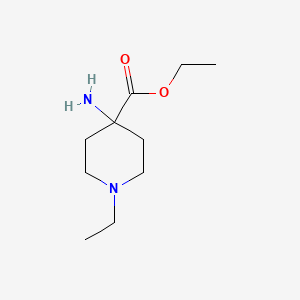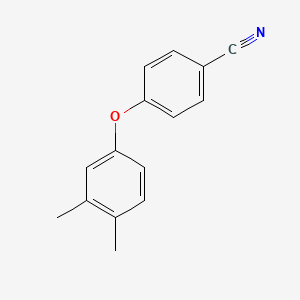
5-(4-Methoxycarbonylphenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methoxycarbonylphenyl)nicotinic acid (also known as 5-MCPN or 5-MCPNA) is a synthetic compound derived from nicotinic acid, which is an essential nutrient found in many foods. It is a derivative of the naturally occurring vitamin B3 (niacin). 5-MCPN is an important research chemical, used in various scientific studies and experiments. It has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Mécanisme D'action
The exact mechanism of action of 5-MCPN is not fully understood. However, it is believed to act as a partial agonist of the nicotinic acetylcholine receptor (nAChR), which is involved in the regulation of neurotransmission. This suggests that 5-MCPN may have a role in the regulation of neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects
5-MCPN has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of certain enzymes involved in glucose metabolism, such as hexokinase and pyruvate dehydrogenase. In addition, 5-MCPN has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-MCPN in laboratory experiments has several advantages. It is a relatively inexpensive and easily synthesized compound, which makes it an attractive option for research purposes. In addition, it has a high degree of purity, which makes it ideal for use in biochemical and physiological studies. However, there are some limitations to its use in laboratory experiments. For example, it has a relatively short half-life, which can limit its effectiveness in long-term studies.
Orientations Futures
The potential applications of 5-MCPN are still being explored. Future studies could focus on its potential use in the treatment of various neurological and metabolic disorders, such as Alzheimer’s disease, Parkinson’s disease, and diabetes. In addition, further research could be conducted to explore its potential anti-cancer properties, as well as its ability to reduce inflammation and oxidative stress. Finally, future studies could investigate the mechanisms by which 5-MCPN acts on the nAChR, in order to better understand its effects on neuronal excitability and synaptic plasticity.
Méthodes De Synthèse
5-MCPN can be synthesized from nicotinic acid using a two-step process. The first step involves the oxidation of nicotinic acid with a mixture of nitric acid and sulfuric acid, resulting in the formation of 5-methoxycarbonyl-2-pyridinecarboxylic acid. The second step involves the condensation of this intermediate with 4-methoxybenzaldehyde, resulting in the formation of 5-(4-methoxycarbonylphenyl)nicotinic acid.
Applications De Recherche Scientifique
5-MCPN has been used in a variety of scientific research applications. It has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. It has also been studied for its role in the regulation of glucose metabolism and insulin sensitivity. In addition, 5-MCPN has been studied for its potential anti-cancer properties, as well as its ability to reduce inflammation and oxidative stress.
Propriétés
IUPAC Name |
5-(4-methoxycarbonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-14(18)10-4-2-9(3-5-10)11-6-12(13(16)17)8-15-7-11/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATFJDSJGSBQFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679487 |
Source


|
| Record name | 5-[4-(Methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258608-90-0 |
Source


|
| Record name | 5-[4-(Methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-[(2-Oxocyclopentyl)oxy]-2H-1-benzopyran-2-one; min. 98%](/img/structure/B6361439.png)







